3-(3-chlorophenyl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Description
3-(3-chlorophenyl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a pyrazolo[1,5-a]pyrimidinone derivative characterized by a bicyclic heterocyclic core. This compound features a 3-chlorophenyl substituent at position 3, a methyl group at position 2, and a [(4-chlorophenyl)sulfanyl]methyl moiety at position 3. Pyrazolo[1,5-a]pyrimidinones are recognized for their structural resemblance to purines, enabling interactions with biological targets such as kinases and receptors .
Properties
Molecular Formula |
C20H15Cl2N3OS |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-5-[(4-chlorophenyl)sulfanylmethyl]-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H15Cl2N3OS/c1-12-19(13-3-2-4-15(22)9-13)20-23-16(10-18(26)25(20)24-12)11-27-17-7-5-14(21)6-8-17/h2-10,24H,11H2,1H3 |
InChI Key |
ZGQLSQJGVOEZCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)CSC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Biological Activity
The compound 3-(3-chlorophenyl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H15Cl2N3OS
- Molecular Weight : 404.32 g/mol
- IUPAC Name : 3-(3-chlorophenyl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
The structural features of this compound include a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, compounds within this class have shown significant activity against various cancer cell lines, including breast cancer and leukemia. The mechanism often involves the inhibition of specific kinases and enzymes that are crucial for cancer cell proliferation and survival .
Enzyme Inhibition
The compound has also demonstrated enzyme inhibitory activities. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine can act as inhibitors of acetylcholinesterase (AChE) and urease. These inhibitory effects are significant for developing treatments for conditions like Alzheimer's disease and urinary infections .
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits antimicrobial activity. Studies have shown moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections .
Case Studies
- Anticancer Activity : A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that modifications at specific positions could enhance their cytotoxicity against cancer cells. The derivatives were tested against various tumor cell lines, revealing IC50 values in the micromolar range, indicating potent activity .
- Enzyme Inhibition : Another investigation focused on the urease inhibitory activity of synthesized compounds based on the pyrazolo framework. The most active compounds exhibited IC50 values significantly lower than standard inhibitors, suggesting their potential as effective urease inhibitors in clinical settings .
The biological activity of 3-(3-chlorophenyl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one can be attributed to several mechanisms:
- Kinase Inhibition : Many pyrazolo derivatives inhibit kinases involved in cell signaling pathways critical for cancer progression.
- Enzyme Interaction : The sulfanyl group in the structure may facilitate interactions with active sites of target enzymes like AChE and urease.
- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties that contribute to their protective effects against cellular damage.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with a pyrazolo-pyrimidine structure exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have been tested against various bacterial strains, including Mycobacterium tuberculosis.
| Compound | Activity | IC50 (μM) |
|---|---|---|
| Similar Derivative A | Active | 1.35 |
| Similar Derivative B | Active | 2.18 |
The structural similarity of the compound in focus suggests it may possess comparable efficacy against these pathogens, warranting further investigation into its antimicrobial potential.
Anticancer Properties
The anticancer activity of pyrazolo-pyrimidine derivatives has been extensively studied. The proposed mechanism of action involves the inhibition of key enzymes related to tumor growth and proliferation.
| Cancer Cell Line | Compound Efficacy | Reference |
|---|---|---|
| MCF-7 (Breast) | High | |
| A549 (Lung) | Moderate | |
| HeLa (Cervical) | High |
In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Activity
Preliminary studies suggest that the compound may also act as an anti-inflammatory agent. Molecular docking studies indicate that it could inhibit the enzyme 5-lipoxygenase , which plays a crucial role in inflammatory processes.
Antitubercular Activity
A study evaluated various substituted pyrazolo-pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results. The compound's structural characteristics suggest it may enhance binding affinity to target proteins involved in mycobacterial metabolism.
Cytotoxicity Assessment
Cytotoxicity assays conducted on human embryonic kidney cells (HEK293) indicated that several derivatives were non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development.
Chemical Reactions Analysis
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triflation | Trifluoromethanesulfonic anhydride, pyridine | 84 | |
| Sulfanyl Substitution | 4-Chlorothiophenol, NaH, THF | 75–90 |
Electrochemical Chalcogenation
The pyrazolo[1,5-a]pyrimidine core undergoes regioselective C–H chalcogenation at room temperature via radical cross-coupling. This method avoids traditional directing groups and harsh conditions :
-
Selenylation : Reaction with diphenyl diselenide (2a) in acetonitrile under galvanostatic conditions (10 mA) yields C3-selenylated derivatives (e.g., 3aa , 89% yield) .
-
Sulfenylation : Using diphenyl disulfide, sulfenylated products (e.g., 3ca ) are obtained in 79% yield .
Electrochemical Reaction Data:
| Substrate | Chalcogen Source | Product Yield (%) | Position |
|---|---|---|---|
| 2-Methyl-7-phenyl-PP* | Ph₂Se₂ | 89 | C3 |
| 7-(4-Fluorophenyl)-PP | Ph₂S₂ | 75 | C3 |
| Unsubstituted PP | Ph₂Se₂ | 88 | C3 |
*PP = pyrazolo[1,5-a]pyrimidine .
Nucleophilic Substitution Reactions
The chlorophenyl and sulfanyl groups enable further functionalization:
-
Amine Coupling : The triflate intermediate reacts with amines (e.g., pyrrolidine derivatives) to form C5-aminated products .
-
Acylation : After Boc deprotection, acylation with carboxylic acids (e.g., 2-amino-5-chlorobenzoic acid) introduces amide or urea functionalities .
Example Pathway:
Functional Group Transformations
The compound’s substituents participate in redox and coupling reactions:
-
Oxidation : The sulfanyl (–S–) group oxidizes to sulfoxide or sulfone derivatives under controlled conditions (e.g., H₂O₂/AcOH) .
-
Cross-Coupling : Suzuki-Miyaura coupling at C7 modifies the aryl group, enhancing biological activity .
Oxidation Outcomes:
| Starting Material | Oxidizing Agent | Product | Yield (%) |
|---|---|---|---|
| Sulfanyl derivative | H₂O₂, AcOH | Sulfoxide | 70 |
| Sulfanyl derivative | mCPBA | Sulfone | 65 |
Comparative Reactivity Analysis
The compound’s reactivity is influenced by electronic effects from substituents:
-
Electron-Withdrawing Groups (e.g., –Cl): Enhance electrophilic substitution at C3 and C5 .
-
Electron-Donating Groups (e.g., –OMe): Reduce reactivity in chalcogenation but improve solubility .
Substituent Effects on Yields:
| Substituent (C7) | Selenylation Yield (%) | Sulfenylation Yield (%) |
|---|---|---|
| 4-CN | 92 | 86 |
| 4-OMe | 66 | 65 |
| 4-Cl | 90 | 75 |
Comparison with Similar Compounds
Substituent Variations on the Pyrazolo[1,5-a]pyrimidinone Core
A systematic comparison with structurally related compounds reveals critical differences in substituent positions and functional groups:
*Estimated based on molecular formula (C₁₉H₁₅Cl₂N₃OS).
†Predicted using and .
‡Estimated via analogous logP calculations.
Key Observations :
- Sulfanylmethyl vs. Phenyl : The [(4-chlorophenyl)sulfanyl]methyl group (target) enhances lipophilicity (logP ~4.95) compared to phenyl-substituted analogs (logP ~3.8), favoring membrane permeability .
- Alkyl Chain Effects : Replacing methyl with ethyl at position 2 () increases molecular weight and logP (5.27 vs. 4.95), which may prolong half-life but reduce aqueous solubility .
Physicochemical and Pharmacokinetic Properties
- logP and logD : The target compound’s logP (~4.95) aligns with other sulfanylmethyl derivatives (: 4.95; : 5.27), indicating moderate lipophilicity suitable for oral bioavailability.
- Hydrogen Bonding: All analogs share 4 hydrogen bond acceptors and 1 donor, suggesting similar solubility profiles. Polar surface areas (38–39 Ų) classify these compounds as moderately permeable .
- Metabolic Stability : The 3-chlorophenyl group may reduce cytochrome P450-mediated oxidation compared to 4-substituted analogs, enhancing metabolic stability .
Q & A
Basic Research Question
- Single-crystal X-ray diffraction (SC-XRD) : Resolves molecular geometry, bond lengths (e.g., C–Cl: 1.73 Å), and intermolecular interactions (e.g., π-π stacking between chlorophenyl groups) .
- NMR spectroscopy : and NMR confirm substituent positions (e.g., methyl group at C2: δ 2.45 ppm; sulfanyl-methyl at C5: δ 3.82 ppm) .
- FTIR : Identifies functional groups (e.g., C=O stretch at 1680 cm) and hydrogen-bonding motifs .
Advanced Tip : For ambiguous stereochemistry, use synchrotron radiation to improve data resolution (<0.8 Å) and refine disorder models (e.g., merged Friedel pairs in refinement) .
How can computational modeling predict the compound’s reactivity and interactions with biological targets?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gap ~4.1 eV) to predict nucleophilic/electrophilic sites. Solvent effects can be modeled using the SMD continuum approach .
- Molecular Docking : Simulate binding to kinases (e.g., KDR kinase) using AutoDock Vina. The sulfanyl-methyl group shows hydrophobic interactions with active-site residues (e.g., Phe1047 in VEGFR2) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize in vitro testing .
What strategies resolve contradictions in biological activity data across studies?
Advanced Research Question
Contradictions often arise from assay variability (e.g., cell lines, enzyme sources). Mitigation approaches include:
- Cross-validation : Test activity in parallel assays (e.g., enzymatic inhibition vs. cell-based viability) .
- Standardized protocols : Use WHO-recommended cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., staurosporine for kinase inhibition) .
- Orthogonal methods : Pair SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to confirm binding affinities .
Basic Research Question
- Solubility screening : Use shake-flask method in pH-adjusted buffers (1.2–7.4) with HPLC quantification. Example solubility: <0.1 mg/mL in water; >5 mg/mL in DMSO .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis at the lactam ring (C7=O) is a primary degradation pathway .
Advanced Tip : Employ microfluidic droplet arrays for high-throughput solubility profiling across 96 solvent conditions .
How can crystallographic data resolve polymorphism issues?
Advanced Research Question
- PXRD (Powder X-ray Diffraction) : Compare experimental patterns with SC-XRD predictions to detect polymorphs (e.g., Form I vs. Form II) .
- Thermal analysis : DSC (Differential Scanning Calorimetry) identifies melting point variations (>5°C differences indicate polymorphism) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bond vs. halogen bonding) driving polymorph stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
